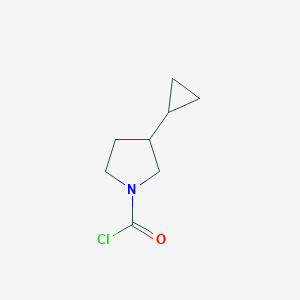![molecular formula C16H17N3S B2991227 1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole CAS No. 111098-62-5](/img/structure/B2991227.png)
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile synthetic utility and unique physicochemical properties. This compound, in particular, features a phenylsulfanyl group attached to a butyl chain, which is further connected to a benzotriazole moiety. The presence of these functional groups imparts specific reactivity and stability to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with a suitable phenylsulfanyl butyl precursor. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the benzotriazole moiety, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atoms on the ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), catalysts like palladium or copper, and bases like triethylamine or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe or ligand in biological studies to investigate enzyme activities or protein interactions.
Mécanisme D'action
The mechanism of action of 1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can participate in redox reactions, affecting the overall stability and reactivity of the molecule. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler derivative with similar reactivity but lacking the phenylsulfanyl group.
1-(Phenylsulfanyl)-1H-benzotriazole: A compound with a similar structure but without the butyl chain.
1-(Butyl)-1H-benzotriazole: A derivative with a butyl chain but lacking the phenylsulfanyl group.
The uniqueness of this compound lies in the combination of the phenylsulfanyl and butyl groups, which confer specific reactivity and stability to the compound, making it valuable in various applications .
Propriétés
IUPAC Name |
1-(1-phenylsulfanylbutyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-2-8-16(20-13-9-4-3-5-10-13)19-15-12-7-6-11-14(15)17-18-19/h3-7,9-12,16H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGKWXMAVSTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)




![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)


![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)

![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)
![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)

